4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
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Overview
Description
4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of ethoxy groups, a sulfonyl group, and a piperazine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Ethoxy Groups: Ethoxy groups are introduced via nucleophilic substitution reactions using ethyl halides in the presence of a base.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Piperazine Ring Formation: The piperazine ring is formed through cyclization reactions involving appropriate diamines and dihalides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxy groups, where nucleophiles can replace the ethoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfides, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
- 4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
Uniqueness
4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance its solubility and ability to interact with specific molecular targets compared to its chloro or methoxy analogs.
Properties
IUPAC Name |
4-ethoxy-6-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-4-26-16-6-8-17(9-7-16)28(24,25)23-12-10-22(11-13-23)18-14-19(27-5-2)21-15(3)20-18/h6-9,14H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZKMZBANTUFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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